molecular formula C8H6BrN3 B2780835 4-(3-bromophenyl)-1H-1,2,3-triazole CAS No. 35225-02-6

4-(3-bromophenyl)-1H-1,2,3-triazole

Cat. No.: B2780835
CAS No.: 35225-02-6
M. Wt: 224.061
InChI Key: BKJXSQXZIOTRTP-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” One common method involves the reaction of 3-bromophenyl azide with an alkyne under copper(I) catalysis to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and the use of efficient catalytic systems are likely employed to achieve high yields and purity. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1H-1,2,3-triazole in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific analog and the type of cancer cell.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    4-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.

Uniqueness

4-(3-Bromophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This substitution can influence the compound’s electronic properties and its ability to participate in various chemical reactions, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(3-bromophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJXSQXZIOTRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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